(2-Fluoropropan-2-yl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Fluoropropan-2-yl)benzene is a chemical compound with the molecular formula C₉H₁₁F It is characterized by the presence of a fluorine atom attached to a propan-2-yl group, which is in turn bonded to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-Fluoropropan-2-yl)benzene typically involves the fluorination of a suitable precursor. One common method is the reaction of isopropylbenzene with a fluorinating agent such as Selectfluor under controlled conditions. The reaction is usually carried out in an organic solvent like acetonitrile and may require the presence of a catalyst to enhance the reaction rate .
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to ensure safety and efficiency. The choice of fluorinating agents and reaction conditions is optimized to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: (2-Fluoropropan-2-yl)benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction: Reduction reactions can convert it into different hydrocarbon derivatives.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield (2-hydroxypropan-2-yl)benzene, while substitution reactions can produce a variety of substituted benzene derivatives .
Scientific Research Applications
(2-Fluoropropan-2-yl)benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound can be used in studies involving fluorinated organic molecules and their interactions with biological systems.
Medicine: Research into fluorinated compounds often explores their potential as pharmaceuticals or diagnostic agents.
Industry: It is used in the production of specialty chemicals and materials with specific properties .
Mechanism of Action
The mechanism by which (2-Fluoropropan-2-yl)benzene exerts its effects involves interactions at the molecular level. The fluorine atom’s electronegativity can influence the compound’s reactivity and interactions with other molecules. This can affect the compound’s behavior in chemical reactions and its interactions with biological targets. The specific pathways and molecular targets depend on the context in which the compound is used .
Comparison with Similar Compounds
- (2-Fluoropropan-2-yl)toluene
- (2-Fluoropropan-2-yl)phenol
- (2-Fluoropropan-2-yl)aniline
Comparison: (2-Fluoropropan-2-yl)benzene is unique due to the presence of the fluorine atom, which imparts distinct chemical properties compared to its non-fluorinated analogs. The fluorine atom can enhance the compound’s stability, reactivity, and interactions with other molecules, making it valuable in various applications .
Properties
CAS No. |
74185-81-2 |
---|---|
Molecular Formula |
C9H11F |
Molecular Weight |
138.18 g/mol |
IUPAC Name |
2-fluoropropan-2-ylbenzene |
InChI |
InChI=1S/C9H11F/c1-9(2,10)8-6-4-3-5-7-8/h3-7H,1-2H3 |
InChI Key |
YXRSGWODHVDMSL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=CC=CC=C1)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.